molecular formula C15H28O6P2S B033650 Farnesyl thiopyrophosphate CAS No. 106153-12-2

Farnesyl thiopyrophosphate

Cat. No. B033650
M. Wt: 398.4 g/mol
InChI Key: MYMLCRQRXFRQGP-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl thiopyrophosphate (FTPP) is a key intermediate in the biosynthesis of isoprenoids, which are important molecules involved in various biological processes. FTPP is synthesized in the mevalonate pathway, which is a metabolic pathway responsible for the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.

Mechanism Of Action

Farnesyl thiopyrophosphate acts as a substrate for protein farnesyltransferase (FTase) and protein geranylgeranyltransferase (GGTase), which catalyze the transfer of farnesyl and geranylgeranyl groups to target proteins. This prenylation process is critical for the proper localization and function of many proteins, including Ras and Rho family GTPases, which are involved in cell signaling and proliferation.

Biochemical And Physiological Effects

Farnesyl thiopyrophosphate and its derivatives have been implicated in various physiological and pathological processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Inhibition of protein prenylation by FTase and GGTase inhibitors has been shown to have anti-tumor and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Farnesyl thiopyrophosphate is a useful tool for studying protein prenylation and its role in various biological processes. However, its instability and low solubility in aqueous solutions can pose challenges for its use in lab experiments.

Future Directions

Future research on Farnesyl thiopyrophosphate and its derivatives could focus on developing more stable and soluble analogs for use in lab experiments and potential therapeutic applications. Additionally, further studies could explore the role of Farnesyl thiopyrophosphate in other biological processes beyond protein prenylation, such as lipid metabolism and immune function.

Synthesis Methods

Farnesyl thiopyrophosphate is synthesized from farnesyl diphosphate (FPP) through the action of farnesyl diphosphate synthase (FDPS) and thioredoxin (TRX). FDPS catalyzes the condensation of two molecules of isopentenyl diphosphate (IPP) to form FPP, which is then converted to Farnesyl thiopyrophosphate by TRX-mediated thiolation.

Scientific Research Applications

Farnesyl thiopyrophosphate has been extensively studied for its role in various biological processes, including protein prenylation, signal transduction, and gene expression. Prenylation is a post-translational modification that involves the addition of isoprenoid groups to proteins, which is essential for their proper localization and function. Farnesyl thiopyrophosphate is a precursor of farnesylated and geranylgeranylated proteins, which play important roles in cell growth, differentiation, and apoptosis.

properties

CAS RN

106153-12-2

Product Name

Farnesyl thiopyrophosphate

Molecular Formula

C15H28O6P2S

Molecular Weight

398.4 g/mol

IUPAC Name

phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid

InChI

InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+

InChI Key

MYMLCRQRXFRQGP-YFVJMOTDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

synonyms

farnesyl thiodiphosphate
farnesyl thiopyrophosphate
FsPP cpd

Origin of Product

United States

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